Tilivalline

Beschreibung

Eigenschaften

IUPAC Name |

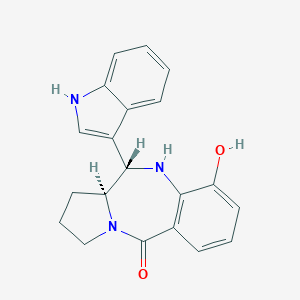

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZNARCWDDMOPL-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001138 | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80279-24-9 | |

| Record name | Tilivalline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Tilivalline: A Technical Guide on its Biosynthesis and Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) enterotoxin, first identified as a key pathogenic factor in antibiotic-associated hemorrhagic colitis (AAHC).[1] This document provides a comprehensive technical overview of the origin of this compound, detailing its microbial sources, biosynthetic pathway, and the experimental methodologies used to elucidate its formation. The biosynthesis is a complex, multi-step process involving a nonribosomal peptide synthetase (NRPS) system, culminating in a non-enzymatic final step. Understanding this pathway is critical for developing diagnostics, preventative measures, and therapeutics targeting AAHC.[1][2]

Microbial Origin of this compound

This compound is produced by a select group of bacteria, most notably those residing in distinct ecological niches.

-

Klebsiella oxytoca : This Gram-negative bacterium, a common resident of the human gut microbiota, is the primary and most-studied producer of this compound.[2][3] In the context of antibiotic treatment (e.g., with penicillins), dysbiosis of the gut microbiota can lead to an overgrowth of toxigenic K. oxytoca strains.[1] This proliferation results in the production and accumulation of this compound and its precursor, tilimycin, leading to the severe intestinal pathology seen in AAHC.[1][4]

-

Xenorhabdus eapokensis : this compound and several of its analogs have also been identified in this entomopathogenic bacterium.[3] Xenorhabdus species live in symbiosis with Steinernema nematodes and produce a wide array of secondary metabolites to kill insect larvae and protect the carcass from other microorganisms.[3] The discovery of the this compound biosynthesis gene cluster in X. eapokensis suggests a broader distribution of this pathway than initially understood.[3]

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-stage process that begins with primary metabolism and proceeds through a specialized nonribosomal peptide synthesis pathway. The final step is a unique, non-enzymatic condensation.

Stage 1: Synthesis of the 3-Hydroxyanthranilic Acid (3-HAA) Moiety

The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions converts chorismate into 3-hydroxyanthranilic acid (3-HAA), a non-proteinogenic amino acid that serves as a core building block for the PBD scaffold.[1]

The likely pathway, based on phenazine (B1670421) biosynthesis, involves the following key steps[1]:

-

Chorismate is converted to 2-amino-2-deoxychorismate (ADIC) by the enzyme AdsX .

-

ADIC is then transformed into trans-2-Dihydro-3-hydroxyanthranilic acid (DHAA) by the isochorismatase IcmX .

-

Finally, DHAA is oxidized to 3-HAA by the dehydrogenase DhbX .

Stage 2: Non-Ribosomal Peptide Synthesis (NRPS) and Formation of Tilimycin

The core of the pathway is a bimodular NRPS system that assembles 3-HAA and L-proline.[2][5]

-

Activation : 3-HAA is activated by the adenylation (A) domain of NpsA and loaded onto the thiolation (T) domain of a separate peptidyl carrier protein, ThdA .[2][5] Concurrently, L-proline is activated by the A-domain of NpsB and loaded onto its integrated T-domain.[1]

-

Condensation : The condensation (C) domain of NpsB catalyzes the formation of an amide bond between the 3-HAA on ThdA and the L-proline on NpsB.[5]

-

Reductive Release : A C-terminal reductase (Re) domain on NpsB catalyzes the NADPH-dependent reductive release of the dipeptide, yielding an N-acylprolinal intermediate.[1][2]

-

Spontaneous Cyclization : This highly reactive aldehyde intermediate spontaneously cyclizes to form a mixture of diastereomeric aminals known as tilimycin .[5][6] Tilimycin is a potent cytotoxin in its own right.[2][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of the Enterotoxic Pyrrolobenzodiazepine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The benzodiazepine-like natural product this compound is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of Tilivalline from Klebsiella oxytoca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Klebsiella oxytoca, a common gut commensal, can become an opportunistic pathogen under certain conditions, such as antibiotic treatment, leading to antibiotic-associated hemorrhagic colitis (AAHC). The primary pathogenic factor produced by colitogenic strains of K. oxytoca is the enterotoxin tilivalline, a pyrrolobenzodiazepine (PBD) natural product. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound. We detail the nonribosomal peptide synthetase (NRPS) pathway responsible for its synthesis, including the key enzymes and substrates involved. Furthermore, this document outlines the experimental protocols for the heterologous expression of the biosynthetic gene cluster, in vitro reconstitution of the NRPS machinery, and methods for the purification and quantification of this compound. The distinct mechanisms of action of this compound and its precursor, tilimycin, are also discussed, highlighting their potential as targets for therapeutic intervention.

Introduction

Klebsiella oxytoca is a Gram-negative bacterium that resides in the colon of a small percentage of healthy individuals.[1] Following treatment with β-lactam antibiotics, the selective pressure allows for the overgrowth of K. oxytoca, which can lead to antibiotic-associated hemorrhagic colitis (AAHC), a condition characterized by bloody diarrhea and abdominal cramps.[2][3] The cytotoxicity and subsequent intestinal damage were initially attributed to a single enterotoxin, this compound.[2]

This compound is a nonribosomal peptide and was the first naturally occurring pyrrolobenzodiazepine (PBD) to be associated with disease in the human intestine.[2] Subsequent research has revealed a more complex picture, identifying a precursor molecule, tilimycin, which is a more potent cytotoxin. This compound is formed through a non-enzymatic reaction between tilimycin and indole (B1671886), a common metabolite in the gut. Both tilimycin and this compound contribute to the pathogenesis of AAHC, but through distinct molecular mechanisms. This guide focuses on the core processes of discovering and isolating this compound, providing the necessary technical details for researchers in the field.

The Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process involving a bimodular nonribosomal peptide synthetase (NRPS) system encoded by a gene cluster found in pathogenic K. oxytoca strains. The pathway begins with the synthesis of the precursor tilimycin, which is then non-enzymatically converted to this compound.

The NRPS Machinery

The core of the biosynthetic pathway is composed of three proteins:

-

NpsA: An adenylation (A) domain-containing protein responsible for the selection and activation of 3-hydroxyanthranilic acid (3-HAA).

-

ThdA: A discrete thiolation (T) or peptidyl carrier protein (PCP) that carries the activated 3-HAA.

-

NpsB: A large protein containing an adenylation (A) domain for L-proline activation, a thiolation (T) domain, a condensation (C) domain for peptide bond formation, and a thioester-reductase (Re) domain for the final reductive release.

The Biosynthetic Pathway

The synthesis of tilimycin, the direct precursor to this compound, proceeds as follows:

-

Activation of 3-Hydroxyanthranilic Acid: NpsA adenylates 3-HAA and transfers it to the phosphopantetheinyl arm of ThdA.

-

Activation of L-Proline: The A-domain of NpsB activates L-proline and loads it onto its own T-domain.

-

Condensation: The C-domain of NpsB catalyzes the formation of a peptide bond between the 3-HAA carried by ThdA and the L-proline on NpsB.

-

Reductive Release and Cyclization: The Re-domain of NpsB reduces the dipeptide, leading to its release and spontaneous cyclization to form tilimycin. Tilimycin exists in equilibrium with its imine species and a diastereomeric aminal.

-

Non-Enzymatic Formation of this compound: In the presence of indole, which is produced by various gut bacteria (including K. oxytoca via tryptophanase), the electrophilic imine of tilimycin undergoes a spontaneous Friedel–Crafts-like reaction with indole to form the more stable this compound.

Experimental Protocols

Cloning, Expression, and Purification of NRPS Proteins

This protocol describes the heterologous expression and purification of the this compound NRPS enzymes from E. coli.

-

Gene Amplification and Cloning: The thdA and npsB genes are PCR amplified from K. oxytoca genomic DNA. The npsA gene is typically codon-optimized for E. coli expression and synthesized. Genes are cloned into a pET15b vector containing an N-terminal His-tag and a TEV cleavage site.

-

Protein Expression: Plasmids are transformed into E. coli BL21(DE3) cells. Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at a lower temperature (e.g., 18°C) overnight.

-

Purification:

-

Cells are harvested, lysed, and the lysate is cleared by centrifugation.

-

The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

-

The column is washed, and proteins are eluted with an imidazole (B134444) gradient.

-

For holo-protein conversion, the partially purified apo-ThdA and apo-NpsB are incubated with the phosphopantetheinyl transferase Sfp from Bacillus subtilis in the presence of Coenzyme A.

-

A second IMAC step can be performed to remove Sfp and other impurities.

-

Final purification is achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

-

In Vitro Reconstitution of this compound Biosynthesis

The complete biosynthetic pathway can be reconstituted in vitro to confirm enzyme function and produce this compound.

-

Reaction Mixture: Combine the purified holo-NpsA, holo-ThdA, and holo-NpsB in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl2, pH 8).

-

Substrates and Cofactors: Add the substrates 3-hydroxyanthranilic acid, L-proline, and indole. Also include the necessary cofactors: ATP and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Analysis: The formation of this compound can be monitored over time by quenching the reaction (e.g., with methanol) and analyzing the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of this compound from Culture

This method is used to quantify this compound production in K. oxytoca liquid cultures.

-

Culturing: Inoculate K. oxytoca in a suitable medium (e.g., CASO medium) and grow at 37°C with shaking.

-

Sample Preparation: At desired time points, collect culture aliquots, centrifuge to pellet the cells, and collect the supernatant.

-

Extraction: The supernatant can be used directly or after extraction (e.g., with butanol). An internal standard (e.g., O-benzylthis compound) should be added for accurate quantification.

-

LC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) system. This compound production is quantified by monitoring a specific mass transition.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway and its inhibition.

Table 1: Steady-State Kinetic Parameters for NRPS Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| NpsA | 3-Hydroxyanthranilic acid | 1.1 ± 0.1 | 4.3 ± 0.1 | 6.5 x 104 |

| ATP | 150 ± 20 | 4.1 ± 0.1 | 4.6 x 102 | |

| ThdA | 4.1 ± 0.4 | 4.3 ± 0.1 | 1.8 x 104 | |

| NpsB | L-Proline | 1100 ± 200 | 1.5 ± 0.1 | 2.3 x 101 |

| ATP | 130 ± 20 | 1.5 ± 0.1 | 1.9 x 102 | |

| NADPH | 19 ± 2 | 1.3 ± 0.02 | 1.1 x 103 |

Table 2: Inhibition of this compound Biosynthesis

| Inhibitor | Target | KD (nM) | IC50 (µM) in K. oxytoca culture |

| 3-hydroxybenzoyl-AMS 8 | NpsA | 29 ± 4 | 29 ± 4 |

Table 3: Mass Spectrometry Parameters for this compound Quantification

| Compound | Mass Transition (m/z) |

| This compound (analyte) | 334.4 → 199.1 |

| O-benzylthis compound (internal standard) | 424.0 → 199.1 |

Mechanism of Action and Biological Significance

While structurally related, tilimycin and this compound have distinct cellular targets and mechanisms of action. This functional divergence has significant implications for the pathology of AAHC.

-

Tilimycin: Acts as a genotoxin. Its electrophilic imine group can alkylate DNA, specifically targeting the N-2 position of guanine, leading to DNA damage and activation of cellular repair mechanisms. This genotoxic activity is a primary driver of apoptosis in intestinal epithelial cells.

-

This compound: In contrast, this compound is not a potent DNA-damaging agent. Instead, it binds to tubulin and stabilizes microtubules, leading to mitotic arrest. This activity is unique among known metabolites produced by the human gut microbiota and also contributes to the apoptotic cell death observed in AAHC.

The dual-front assault by these two toxins—one targeting DNA and the other the cytoskeleton—likely acts synergistically to cause the severe epithelial damage characteristic of AAHC.

Conclusion

The discovery of this compound and its biosynthetic pathway in Klebsiella oxytoca has provided crucial insights into the molecular basis of antibiotic-associated hemorrhagic colitis. The elucidation of the NRPS system, the identification of the more potent precursor tilimycin, and the characterization of their distinct mechanisms of action have opened new avenues for diagnostic and therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to study this pathogenic pathway, develop specific inhibitors, or explore the broader role of gut microbial metabolites in human health and disease. Understanding the synthesis and activity of this compound is a key step toward mitigating the pathogenic potential of K. oxytoca.

References

- 1. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Klebsiella oxytoca enterotoxins tilimycin and this compound have distinct host DNA-damaging and microtubule-stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Tilivalline in Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of tilivalline, an enterotoxin produced by the gut bacterium Klebsiella oxytoca. This compound and its precursor, tilimycin, are implicated in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC). A thorough understanding of this pathway is critical for developing diagnostic tools and therapeutic interventions.

The this compound Biosynthetic Gene Cluster

The genetic architecture for this compound synthesis is located on a pathogenicity island within the K. oxytoca genome.[1][2] The genes are organized into two divergently transcribed operons: the aroX-operon and the nonribosomal peptide synthetase (NRPS)-operon.[1][3][4]

-

aroX-Operon: This cluster contains genes responsible for synthesizing the precursor 3-hydroxyanthranilic acid (3HAA). It includes aroX, dhbX, icmX, adsX, and hmoX.

-

NRPS-Operon: This operon encodes the core nonribosomal peptide synthetase machinery required for assembling the pyrrolobenzodiazepine (PBD) scaffold. It consists of the genes npsA, thdA, and npsB.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step process involving both enzymatic and non-enzymatic reactions. It begins with the formation of a key precursor from the central metabolism, followed by NRPS-mediated assembly, and concludes with a spontaneous chemical modification.

The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

-

Chorismate to ADIC: The enzymes AroX (2-keto-3-deoxy-d-arabino-heptolosonate phosphate (B84403) synthase) and AroB (3-dehydroquinate synthase) are essential for producing the chorismate precursor. Chorismate is then converted to 2-amino-2-deoxychorismate (ADIC) by the synthase AdsX.

-

ADIC to DHAA: The isochorismatase IcmX converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHAA).

-

DHAA to 3HAA: Finally, the dehydrogenase DhbX catalyzes the oxidation of DHAA to yield 3-hydroxyanthranilic acid (3HAA), the first key building block for the PBD core.

The core of the molecule is assembled by a bimodular NRPS system composed of three proteins: NpsA, ThdA, and NpsB.

-

Substrate Activation: The stand-alone adenylation (A) domain protein, NpsA, selects and activates 3HAA. Concurrently, the NpsB protein's A-domain activates L-proline.

-

Thiolation: The activated amino acids are transferred to thiolation (T) domains (also known as peptidyl carrier proteins). 3HAA is loaded onto the stand-alone T-domain protein ThdA, while L-proline is loaded onto the T-domain within NpsB.

-

Condensation: The condensation (C) domain of NpsB catalyzes the formation of an amide bond between the NpsA/ThdA-bound 3HAA and the NpsB-bound L-proline.

-

Reductive Release and Cyclization: The C-terminal reductase (Re) domain of NpsB reductively releases the dipeptide, yielding L-N-(3-hydroxyanthraniloyl)prolinal. This intermediate is unstable and spontaneously cyclizes to form tilimycin, a mixture of diastereomeric aminals in equilibrium with an imine species.

The final step in the pathway does not require an enzyme.

-

Indole (B1671886) Production: The bacterial tryptophanase, encoded by the tnaA gene, cleaves L-tryptophan to produce indole, pyruvate, and ammonium.

-

Spontaneous Reaction: The highly reactive imine intermediate of tilimycin undergoes a spontaneous Friedel-Crafts-like alkylation reaction with indole. This nucleophilic attack by indole forms the final product, this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by several global regulators, which respond to environmental and nutritional cues.

-

Positive Regulation by Lrp: The Leucine-responsive Regulatory Protein (Lrp) is a key transcriptional activator. Lrp directly binds to the intergenic region between the aroX and npsA genes, activating the transcription of both operons. This activation is dependent on the presence of leucine.

-

Positive Regulation by CRP: The cAMP Receptor Protein (CRP) also positively regulates the expression of the biosynthetic genes. This regulation is enhanced by the presence of lactose.

-

Negative Regulation by OmpR: The response regulator OmpR, part of the EnvZ/OmpR two-component system that senses environmental osmolarity, acts as a repressor. In an ompR deletion mutant, the transcription of aroX and npsA is significantly increased.

-

Indole-mediated Repression: While indole is a necessary substrate for the final step, high concentrations of exogenous indole repress the transcription of npsA and npsB, thereby reducing the production of the tilimycin precursor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Enterotoxic Pyrrolobenzodiazepine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The transcriptional regulator Lrp activates the expression of genes involved in the biosynthesis of tilimycin and this compound enterotoxins in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Basis of Tilivalline Production in Klebsiella oxytoca

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Klebsiella oxytoca, a common gut commensal, can become an opportunistic pathogen causing antibiotic-associated hemorrhagic colitis (AAHC). The primary virulence factors are the enterotoxins tilimycin and tilivalline, which induce apoptosis in intestinal epithelial cells.[1][2] The production of these cytotoxins is orchestrated by a specific pathogenicity island housing a non-ribosomal peptide synthetase (NRPS) system. This guide provides a detailed examination of the genetic architecture, biosynthetic pathways, regulatory networks, and experimental methodologies central to understanding and investigating this compound production. The content herein is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and pharmacology.

The Genetic Locus: A Pathogenicity Island

The capacity of K. oxytoca to produce tilimycin and this compound is encoded within a dedicated pathogenicity island (PAI).[3][4] This genetic locus contains two divergently transcribed operons: the NRPS operon and the aroX operon , which are responsible for the core synthesis of the toxins.[4] In addition to these core biosynthetic clusters, the PAI also contains genes encoding regulators (npsC, marR), a transporter (mfsX), and a DNA repair protein (uvrX). The acquisition of this entire gene cluster by K. oxytoca is believed to have occurred through horizontal gene transfer, as PBDs are more commonly produced by Actinobacteria.

Caption: Genetic organization of the this compound/tilimycin PAI.

The Biosynthetic Pathway: From Chorismate to Toxin

The synthesis of this compound is a multi-step process involving an enzymatic cascade to produce its precursor, tilimycin, followed by a non-enzymatic reaction.

Step 1: Synthesis of 3-Hydroxyanthranilic Acid (3-HAA)

The aroX operon is responsible for synthesizing the starter unit, 3-hydroxyanthranilic acid (3-HAA), from the primary metabolite chorismate. The operon includes genes encoding enzymes such as a 3-deoxy-7-phosphoheptulonate synthase (aroX), an isochorismatase (icmX), and a 2-amino-2-deoxy-isochorismate synthase (adsX).

Step 2: NRPS-Mediated Assembly of Tilimycin

Tilimycin is assembled by a bimodular non-ribosomal peptide synthetase (NRPS) system encoded by the NRPS operon. This system is comprised of three core proteins: NpsA, ThdA, and NpsB.

-

NpsA: A standalone adenylation (A) domain that specifically selects and activates 3-HAA by converting it to an aryl-adenylate intermediate.

-

ThdA: A discrete thiolation (T) or peptidyl carrier protein (PCP) that receives the activated 3-HAA from NpsA, covalently attaching it to its phosphopantetheinyl arm.

-

NpsB: A large, single-polypeptide multi-domain enzyme containing a complete second module (C-A-T) and a terminal reductase (Re) domain.

-

The A-domain of NpsB selects and activates L-proline.

-

The integrated T-domain of NpsB is loaded with the activated L-proline.

-

The C-domain (condensation) catalyzes the formation of an amide bond between the NpsA-loaded 3-HAA (delivered by ThdA) and the NpsB-loaded L-proline.

-

The terminal Re-domain (reductase) mediates the NADPH-dependent reductive release of the dipeptide, which then spontaneously cyclizes to form the pyrrolobenzodiazepine (PBD) core of tilimycin.

-

Step 3: Non-Enzymatic Conversion to this compound

The final step is a spontaneous, non-enzymatic reaction. The tilimycin molecule undergoes a Friedel-Crafts-like alkylation reaction with indole (B1671886). In K. oxytoca, the necessary indole is produced from tryptophan by the enzyme tryptophanase, encoded by the tnaA gene. The absence of tnaA abolishes this compound production, although tilimycin is still synthesized.

Caption: Biosynthetic pathway of tilimycin and this compound.

Regulation of Toxin Production

The expression of the aroX and NRPS operons is tightly controlled by a network of transcriptional regulators and influenced by environmental signals.

-

Positive Regulation:

-

CRP (cAMP Receptor Protein): In response to certain carbon sources like lactose (B1674315) or glycerol, CRP directly binds to the intergenic region and activates the transcription of both the aroX and NRPS operons. Glucose has been shown to diminish gene expression, suggesting catabolite repression.

-

Lrp (Leucine-responsive Regulatory Protein): Lrp also acts as a direct transcriptional activator for both operons. This activation is dependent on the presence of leucine. A lack of Lrp significantly reduces toxin production and cytotoxicity.

-

-

Negative Regulation:

-

OmpR: As part of the EnvZ/OmpR two-component system, OmpR functions as a repressor for both the aroX and npsA genes. The absence of OmpR leads to a significant increase in cytotoxic effects.

-

Caption: Transcriptional regulation of this compound biosynthetic genes.

Quantitative Data

Table 1: Steady-State Kinetic Parameters for NpsA

This table summarizes the kinetic analysis of the standalone adenylation enzyme NpsA, which initiates the biosynthetic pathway. Data was obtained using a coupled-enzyme assay measuring pyrophosphate formation.

| Substrate | Apparent KM (µM) | Apparent kcat (s-1) | Reference |

| 3-Hydroxyanthranilic acid | 63 | 0.89 | |

| ATP | 15 | 0.89 | |

| holo-ThdA | 3.4 | 0.89 |

Table 2: Inhibition of this compound Production

This table presents data on small molecules designed to inhibit the biosynthetic pathway.

| Inhibitor | Target | IC50 (µM) | KD (nM) | Reference |

| 3-hydroxybenzoyl-AMS | NpsA | 29 ± 4 | 29 ± 4 | |

| Salicylic acid | ThdA (presumed) | Not Reported | Not Reported | |

| Acetylsalicylic acid | ThdA (presumed) | Not Reported | Not Reported |

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster

This protocol outlines the general steps for expressing the biosynthetic gene cluster in a heterologous host, such as E. coli or Pseudomonas putida, to study toxin production or generate novel derivatives.

-

Cluster Cloning: The entire PAI (~13 kbp) is amplified from K. oxytoca genomic DNA using long-range PCR or captured using Transformation-Associated Recombination (TAR) cloning in yeast.

-

Vector Ligation: The cloned gene cluster is ligated into a suitable expression vector (e.g., a broad-host-range plasmid like pCAP01).

-

Host Transformation: The expression construct is transformed into a suitable heterologous host strain (e.g., E. coli BL21(DE3) or P. putida EM42).

-

Culture and Induction: The recombinant strain is cultured in a suitable medium (e.g., LB or M9 minimal media). Gene expression is induced, if necessary, with an appropriate inducer (e.g., IPTG). For this compound production, the medium must be supplemented with indole, as most lab strains of E. coli do not produce it.

-

Precursor Feeding: To generate novel derivatives, the culture can be supplemented with various substituted anthranilate and indole precursors.

-

Extraction and Analysis: After a suitable incubation period (24-48 hours), the culture supernatant is extracted with an organic solvent (e.g., n-butanol or ethyl acetate). The extract is then concentrated and analyzed via HPLC-MS/MS.

In Vitro Reconstitution of the NRPS Pathway

This protocol describes the reconstitution of the tilimycin biosynthesis pathway from purified components.

-

Protein Expression and Purification:

-

The genes npsA, thdA, and npsB are cloned into individual expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag).

-

Proteins are overexpressed in E. coli BL21(DE3).

-

NpsA and NpsB are purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

ThdA and the T-domain of NpsB are expressed as apo-proteins and must be converted to their active holo-forms by incubation with coenzyme A and a phosphopantetheinyl transferase (PPTase) like Sfp. The holo-proteins are then purified.

-

-

Reconstitution Reaction:

-

A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl₂ (pH ~8.0).

-

The purified holo-enzymes (NpsA, ThdA, NpsB) are added to the buffer.

-

The reaction is initiated by adding the substrates: 3-HAA, L-proline, ATP, and the cofactor NADPH.

-

The reaction is incubated at a controlled temperature (e.g., 25-30°C).

-

-

Product Detection:

-

The reaction is quenched at various time points (e.g., with methanol).

-

The formation of tilimycin is monitored by LC-MS/MS, comparing retention time and mass-to-charge ratio with an authentic standard.

-

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific way to measure this compound concentrations in culture supernatants or biological samples.

-

Sample Preparation: Culture supernatant or other biological matrix is spiked with a known concentration of an internal standard (e.g., O-benzylthis compound). The sample is then extracted with n-butanol. The organic layer is collected, evaporated to dryness, and reconstituted in a suitable solvent (e.g., 50% methanol).

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is used to separate the analytes.

-

Mass Spectrometry Detection: The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

This compound Transition: m/z 334.4 → 199.1

-

Internal Standard Transition: m/z 424.0 → 199.1 (for O-benzylthis compound)

-

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the unknown sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Caption: Workflow for heterologous expression and analysis.

Conclusion and Future Directions

The genetic and biochemical framework for this compound production in K. oxytoca is well-established, centering on an NRPS-based pathway encoded within a discrete pathogenicity island. The elucidation of this system, from the gene to the small molecule, provides multiple avenues for therapeutic intervention. Future research should focus on the precise environmental cues within the dysbiotic gut that trigger the upregulation of these genes. Furthermore, the development of specific inhibitors targeting key enzymes like NpsA or the regulatory proteins presents a promising strategy to mitigate the pathogenic effects of K. oxytoca during AAHC, potentially serving as an adjunctive therapy to prevent or treat this debilitating condition. The heterologous expression systems also offer a powerful platform for synthetic biology approaches to generate novel PBD analogs for drug discovery programs.

References

Tilivalline's Impact on Apoptosis and Epithelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilivalline, a pyrrolobenzodiazepine enterotoxin produced by the gut bacterium Klebsiella oxytoca, has been identified as a significant factor in the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC).[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic effects, specifically focusing on the induction of apoptosis and the disruption of epithelial barrier integrity. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in the fields of gastroenterology, toxicology, and drug development.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in intestinal epithelial cells.[1][2] This programmed cell death is a key feature of the mucosal damage observed in AAHC. The apoptotic process initiated by this compound is caspase-dependent, leading to the activation of executioner caspases such as caspase-3.

Quantitative Analysis of Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in various intestinal epithelial cell lines. The data below is derived from studies using purified this compound or culture supernatants of this compound-producing K. oxytoca strains.

| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |

| SW48 | 60 µM this compound (24h) | Caspase 3/7 positive cells | Significant increase compared to control | [3] |

| HT-29 | This compound treatment (20h) | Mcl-1 protein levels | Degradation of Mcl-1 | [3] |

| HEp-2 | 1 µg/ml this compound (48h) | Cell morphology and adherence | Cell detachment and death | |

| HeLa | 10 µM this compound (24h) | Cell cycle analysis | Arrest in G2/M phase |

Experimental Protocols

This protocol is a representative method for quantifying caspase activity in response to this compound treatment.

-

Cell Seeding: Plate intestinal epithelial cells (e.g., SW48) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 60 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Assay Procedure:

-

Equilibrate the plate and reagents to room temperature.

-

Add 100 µL of a caspase-3/7 reagent (containing a fluorogenic substrate like DEVD-AMC) to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate the plate, protected from light, at room temperature for 1-2 hours.

-

Measure fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.

-

-

Data Analysis: Background fluorescence from a no-cell control is subtracted from all readings. The fold-increase in caspase activity is calculated by normalizing the fluorescence of treated samples to that of the vehicle control.

This protocol outlines the detection of the anti-apoptotic protein Mcl-1.

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Mcl-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Disruption of Epithelial Barrier Function by this compound

A critical aspect of this compound's enterotoxicity is its ability to compromise the intestinal epithelial barrier. This is primarily achieved through the induction of apoptosis, which leads to gaps in the epithelial monolayer, and by affecting the expression and localization of tight junction proteins.

Quantitative Analysis of Barrier Disruption

The impact of this compound on epithelial barrier function is typically assessed by measuring transepithelial electrical resistance (TER) and the permeability to paracellular markers. The following table summarizes key findings, primarily from studies using supernatants from this compound-producing K. oxytoca (AHC6) compared to a toxin-deficient mutant (Mut-89).

| Cell Line | Treatment Condition | Parameter | Result | Reference |

| T84 | Supernatant from K. oxytoca AHC6 (48h) | Transepithelial Electrical Resistance (TER) | Significant decrease compared to control and Mut-89 | |

| T84 | Supernatant from K. oxytoca AHC6 (48h) | Permeability to Fluorescein (332 Da) | Increased permeability compared to control and Mut-89 | |

| T84 | Supernatant from K. oxytoca AHC6 (48h) | Permeability to FITC-Dextran (4 kDa) | Increased permeability compared to control and Mut-89 | |

| T84 | Supernatant from K. oxytoca AHC6 (48h) | Claudin-1 Protein Expression | Reduced expression (prevented by caspase inhibitor) |

Experimental Protocols

This protocol describes the measurement of epithelial barrier integrity in real-time.

-

Cell Culture on Transwells: Seed T84 cells onto permeable Transwell inserts at a high density and culture until a stable, high TER is achieved (typically >1000 Ω·cm²).

-

Treatment: Replace the apical and basolateral media with fresh media containing either purified this compound, bacterial supernatants, or vehicle control.

-

TER Measurement:

-

Use an epithelial volt-ohm meter with "chopstick" electrodes.

-

Equilibrate the electrodes in culture medium before measurement.

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

-

Record the resistance at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Data Calculation: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TER in Ω·cm². Normalize the results to the initial TER value.

This assay quantifies the flux of macromolecules across the epithelial monolayer.

-

Monolayer Preparation: Culture T84 cells on Transwell inserts as described for TER measurements.

-

Treatment: Treat the cells with this compound or control as described above.

-

Permeability Measurement:

-

After the treatment period, wash the monolayers with warm PBS.

-

Add medium containing FITC-dextran (e.g., 4 kDa, 1 mg/mL) to the apical chamber and fresh medium without the tracer to the basolateral chamber.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Collect samples from the basolateral chamber.

-

-

Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm). Create a standard curve with known concentrations of FITC-dextran to determine the amount that has passed through the monolayer.

Signaling Pathways and Mechanisms of Action

This compound's cytotoxic effects are rooted in its interaction with fundamental cellular components and the subsequent activation of specific signaling cascades.

Microtubule Stabilization and Mitotic Arrest

Unlike many toxins that depolymerize microtubules, this compound binds to tubulin and stabilizes microtubules. This action disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle. The consequence is an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis.

Caspase-Dependent Apoptosis and Barrier Disruption

The induction of apoptosis by this compound is a central event that leads to both cell death and the loss of epithelial barrier function. This process involves the degradation of the anti-apoptotic protein Mcl-1 and the activation of caspase-3. Activated caspase-3 then executes the apoptotic program, which includes the cleavage of cellular substrates and the dismantling of the cell. The loss of apoptotic cells from the monolayer creates physical gaps, increasing paracellular permeability. Furthermore, apoptosis can indirectly lead to the downregulation of tight junction proteins like claudin-1, further weakening the barrier.

Conclusion and Future Directions

This compound is a key virulence factor of K. oxytoca that directly contributes to the pathogenesis of AAHC through the induction of apoptosis and the disruption of the intestinal epithelial barrier. Its unique mechanism of microtubule stabilization leading to mitotic arrest presents a specific target for potential therapeutic interventions. Future research should focus on elucidating the upstream signaling events that link microtubule stabilization to Mcl-1 degradation and caspase activation. Furthermore, the development of specific inhibitors of this compound's activity could offer a novel strategy for the prevention and treatment of K. oxytoca-associated colitis. This guide provides a foundational understanding of this compound's pathophysiology, which is essential for advancing research in this area.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. This compound- and Tilimycin-Independent Effects of Klebsiella oxytoca on Tight Junction-Mediated Intestinal Barrier Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Klebsiella oxytoca enterotoxins tilimycin and this compound have distinct host DNA-damaging and microtubule-stabilizing activities - PMC [pmc.ncbi.nlm.nih.gov]

Tilivalline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) produced by the opportunistic human gut pathobiont Klebsiella oxytoca.[1][2] It was the first PBD to be associated with disease in the human intestine, specifically antibiotic-associated hemorrhagic colitis (AAHC).[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a pentacyclic compound featuring a pyrrolo[2,1-c][1]benzodiazepine core with an indole (B1671886) substituent at the C11 position. This structural feature is crucial for its distinct biological activity compared to its precursor, tilimycin.

| Property | Value | Reference |

| IUPAC Name | (6S,6aS)-4-Hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c]benzodiazepin-11-one | |

| CAS Number | 80279-24-9 | |

| Chemical Formula | C₂₀H₁₉N₃O₂ | |

| Molar Mass | 333.391 g·mol⁻¹ |

Biosynthesis

This compound is a nonribosomal peptide synthesized by a complex enzymatic pathway in Klebsiella oxytoca. The biosynthesis begins with chorismate and involves a series of enzymatic reactions catalyzed by proteins encoded in a specific pathogenicity island.

A key step is the non-enzymatic, spontaneous reaction of the precursor tilimycin with indole, which is generated by the bacterial tryptophanase (TnaA) from L-tryptophan. The biosynthesis is initiated by the transcriptional regulator Lrp, which activates the expression of the necessary operons.

Figure 1: Simplified biosynthesis pathway of this compound.

Mechanism of Action

While structurally related to DNA-alkylating PBDs, this compound's primary mechanism of action is distinct. The presence of the indole group at the C11 position prevents it from forming covalent adducts with DNA. Instead, this compound acts as a microtubule-stabilizing agent.

This compound binds to tubulin, promoting its polymerization and stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. This mode of action is unique among known metabolites produced by the human gut microbiota.

In contrast, its precursor, tilimycin, is a genotoxin that interacts with DNA, activating damage repair mechanisms and causing DNA strand breaks. The dual production of a genotoxin (tilimycin) and a microtubule inhibitor (this compound) by K. oxytoca likely contributes synergistically to the pathogenesis of AAHC.

Figure 2: Distinct mechanisms of action of this compound and Tilimycin leading to colitis.

Quantitative Data

In Vivo Concentrations

The concentrations of this compound and its precursor, Tilimycin, have been quantified in a murine model of AAHC.

| Compound | Cecal Content (nmol·g⁻¹) | Feces (nmol·g⁻¹) | Reference |

| Tilimycin | 24 ± 4 | 136 ± 40 | |

| This compound | 0.001 ± 0.0004 | 0.019 ± 0.006 |

In Vitro Cytotoxicity

The 50% inhibitory concentrations (IC₅₀) of this compound and Tilimycin have been determined in various human cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HAP1 | >50 | |

| This compound | HeLa | 12.3 ± 1.5 | |

| This compound | HCT-116 | 29.8 ± 1.2 | |

| This compound | HT-29 | 30.2 ± 2.6 | |

| This compound | SW480 | 33.5 ± 2.2 | |

| This compound | HUVEC | 4.8 ± 0.9 | |

| Tilimycin | HAP1 | 0.8 ± 0.1 | |

| Tilimycin | HeLa | 0.7 ± 0.1 | |

| Tilimycin | HCT-116 | 1.1 ± 0.2 | |

| Tilimycin | HT-29 | 1.0 ± 0.1 | |

| Tilimycin | SW480 | 1.2 ± 0.1 | |

| Tilimycin | HUVEC | 0.2 ± 0.0 |

Inhibition of Biosynthesis

The IC₅₀ value for the inhibition of this compound production in K. oxytoca by 3-hydroxybenzoyl-AMS, a rationally designed inhibitor of the NpsA adenylation domain, has been determined.

| Inhibitor | Target | IC₅₀ (µM) | Reference |

| 3-hydroxybenzoyl-AMS | NpsA | 29 |

Experimental Protocols

Quantification of this compound in Biological Matrices

A robust method for the simultaneous quantification of tilimycin and this compound utilizes High-Performance Liquid Chromatography-High Resolution Electrospray Mass Spectrometry (HPLC-HR-ESMS).

References

Unveiling Nature's Arsenal: A Technical Guide to Tilivalline Analogs from Entomopathogenic Bacteria

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural analogs of tilivalline, a pyrrolobenzodiazepine (PBD) initially identified in the human gut pathobiont Klebsiella oxytoca and subsequently discovered in entomopathogenic bacteria. These compounds are of significant interest due to the known DNA-binding and cytotoxic properties of PBDs, positioning them as potential scaffolds for novel therapeutic agents. This document details the producing organisms, biosynthesis, identified natural analogs, and the experimental methodologies employed for their discovery and characterization, with a focus on the prolific producer, Xenorhabdus eapokensis.

Core Concepts: this compound and its Bacterial Producers

This compound is a non-ribosomally synthesized enterotoxin. While first linked to antibiotic-associated hemorrhagic colitis caused by Klebsiella oxytoca, the discovery of this compound and its derivatives in Xenorhabdus species has opened new avenues for research into their ecological roles and potential pharmacological applications.[1][2][3] Xenorhabdus are symbiotic bacteria of Steinernema nematodes, and together they form a pathogenic complex that infects and kills insect larvae.[1] The production of a wide array of secondary metabolites, including this compound, is crucial for their lifestyle, aiding in suppressing the insect's immune system and preventing the colonization of the insect cadaver by competing microorganisms.[1] To date, Xenorhabdus eapokensis has been identified as a key producer of this compound and its natural analogs.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Xenorhabdus is analogous to the pathway elucidated in K. oxytoca, centered around a bimodular non-ribosomal peptide synthetase (NRPS) system. The pathway initiates from the shikimic acid pathway product, chorismate.

The key steps are as follows:

-

Precursor Synthesis: Chorismate is converted to 3-hydroxyanthranilic acid (3-HAA).

-

NRPS Assembly: The NRPS machinery, comprising enzymes XtvA and XtvB, activates and links 3-HAA and L-proline.

-

Reductive Release and Cyclization: The dipeptide undergoes reductive release to form an N-acylprolinal, which spontaneously cyclizes to yield tilimycin, the direct precursor to this compound.

-

Final Non-enzymatic Step: this compound is formed through a non-enzymatic reaction between tilimycin and indole.

References

- 1. The benzodiazepine-like natural product this compound is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The benzodiazepine-like natural product this compound is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 3. The benzodiazepine-like natural product this compound is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interconnected Pathogenicity of Klebsiella oxytoca Enterotoxins: A Technical Guide to Tilivalline, Tilimycin, and Culdesacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opportunistic pathogen Klebsiella oxytoca is implicated in antibiotic-associated hemorrhagic colitis (AAHC), a severe intestinal disease. The pathogenicity of colitogenic strains is largely attributed to the production of low-molecular-weight enterotoxins. Initially, tilivalline was identified as the primary cytotoxic agent. However, subsequent research has unveiled a more complex relationship involving two additional compounds: tilimycin and culdesacin. This technical guide provides an in-depth examination of the biosynthetic pathway that links these three molecules, their distinct mechanisms of action, and a summary of their biological activities. Understanding this intricate relationship is crucial for developing targeted diagnostics and therapeutics for AAHC.

A Shared Origin: The Biosynthetic Pathway

This compound, tilimycin, and culdesacin are all products derived from a single bimodular nonribosomal peptide synthetase (NRPS) pathway found in pathogenic K. oxytoca strains.[1][2] This pathway enzymatically synthesizes a common precursor, which then undergoes spontaneous chemical transformations to yield the final products.

The core enzymatic machinery consists of three proteins: NpsA, ThdA, and NpsB.[1][3]

-

NpsA and ThdA : These proteins work in concert to activate and load the first substrate, 3-hydroxyanthranilic acid. NpsA is an adenylation (A) domain that selects and activates the substrate, while ThdA is a stand-alone thiolation (T) or peptidyl-carrier protein that carries the activated molecule.[1][3]

-

NpsB : This large protein contains a full condensation (C), adenylation (A), and thiolation (T) module, followed by a terminal reductase (Re) domain. NpsB is responsible for activating and loading the second substrate, L-proline.[1][3]

The condensation domain of NpsB then catalyzes the formation of an amide bond between the NpsA/ThdA-bound 3-hydroxyanthranilate and the NpsB-bound L-proline. The terminal reductase domain subsequently releases the resulting dipeptide as an unstable amino aldehyde, L-N-(3-hydroxyanthraniloyl)prolinal.[1][2][4]

This N-acylprolinal intermediate is the final enzymatic product and the crucial branch point in the pathway.[2][5][6] It spontaneously cyclizes through two different ring-closure reactions to form either tilimycin , a pyrrolobenzodiazepine (PBD), or culdesacin , a pyrrolo[1,2-b]isoquinolin-5(1H)-one.[2][4]

This compound is not a direct product of enzymatic synthesis. Instead, it is formed through a non-enzymatic, spontaneous reaction where tilimycin, the more reactive of the two initial products, condenses with indole (B1671886).[1][2][7] K. oxytoca produces indole endogenously by the action of the enzyme tryptophanase (TnaA) on L-tryptophan.[2][4] This final step highlights the interplay between enzymatic synthesis and the chemical environment of the gut microbiota.

Biological Activity and Quantitative Data

While originating from the same pathway, the three molecules exhibit markedly different biological activities. Tilimycin and this compound are both cytotoxic, inducing apoptosis in intestinal epithelial cells, a key feature of AAHC.[4][5] However, tilimycin is significantly more potent.[2] Culdesacin, in contrast, shows no cytotoxic activity.[2][8]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Cytotoxicity (IC₅₀) in HeLa cells |

| Tilimycin | C₁₂H₁₄N₂O₃ | 234.25 | 2.6 µM[2] |

| This compound | C₂₀H₁₉N₃O₂ | 333.39 | 14.5 µM[2] |

| Culdesacin | C₁₂H₁₄N₂O₃ | 234.25 | No cytotoxic activity observed[2][8] |

Divergent Mechanisms of Action

The structural differences between tilimycin and this compound, specifically at the C11 position of the PBD core, lead to completely distinct molecular targets and mechanisms of cytotoxicity.[2][5] This represents a remarkable example of how a single biosynthetic pathway can produce toxins with different functionalities.

-

Tilimycin: The Genotoxin : Tilimycin acts as a DNA-damaging agent.[5][9][10] Its pyrrolobenzodiazepine structure allows it to fit into the minor groove of DNA, where it forms a covalent adduct by alkylating the N2 position of guanine.[1][9][11] This DNA damage activates cellular repair mechanisms and can lead to DNA strand breakage, ultimately triggering apoptosis.[5][10]

-

This compound: The Microtubule Stabilizer : In contrast, the bulky indole group at the C11 position of this compound prevents it from interacting with DNA.[2] Instead, this compound binds to tubulin, the protein subunit of microtubules.[4][5][10] By stabilizing microtubules, it inhibits their depolymerization, which is essential for the dynamic instability required for proper cell division.[9] This leads to mitotic arrest and subsequent apoptotic cell death.[4][5]

-

Culdesacin: The Inactive Byproduct : Culdesacin has not been found to possess cytotoxic or other significant biological activities relevant to AAHC pathogenesis.[2][5][6]

Experimental Protocols

Cytotoxicity Assay (IC₅₀ Determination)

This protocol is based on methodologies used to determine the half-maximal inhibitory concentration (IC₅₀) of the toxins on cultured human cells.

Objective: To quantify and compare the cytotoxicity of tilimycin, this compound, and culdesacin.

Methodology:

-

Cell Culture: HeLa cells (or another suitable epithelial cell line like T84) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Toxin Treatment: Prepare serial dilutions of purified tilimycin, this compound, and culdesacin in culture medium. The final concentrations should span a range expected to cover 0-100% cell death.

-

Incubation: The medium in the wells is replaced with the medium containing the different toxin concentrations. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control (representing 100% viability). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

DNA Damage Assessment (Comet Assay)

This protocol is based on the single-cell gel electrophoresis (comet assay) method used to detect DNA strand breaks caused by genotoxins.[5]

Objective: To determine if tilimycin or this compound induces DNA damage in eukaryotic cells.

Methodology:

-

Cell Treatment: HeLa cells are treated with tilimycin, this compound, a positive control (e.g., a known DNA-alkylating agent like GWL-78), and a vehicle control for a defined period.[5]

-

Cell Embedding: After treatment, cells are harvested and embedded in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA, exposing single- and double-strand breaks.

-

Electrophoresis: An electric field is applied. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.

Conclusion and Future Directions

The relationship between this compound, tilimycin, and culdesacin is a compelling example of molecular diversification from a single biosynthetic pathway. The enzymatic production of the N-acylprolinal intermediate by an NRPS system gives rise to two spontaneously formed products: the highly cytotoxic, DNA-damaging tilimycin and the non-toxic culdesacin.[1][2][5] Tilimycin then serves as the precursor for the less potent, microtubule-stabilizing cytotoxin, this compound, through a non-enzymatic reaction with indole.[2][7]

This dual-toxin strategy, where two molecules induce apoptosis via distinct mechanisms, likely enhances the pathogenicity of K. oxytoca in causing AAHC.[5][10] This detailed understanding of the biosynthetic and functional relationships is paramount for the development of novel therapeutic strategies. Future research may focus on:

-

Inhibiting the NRPS pathway : Designing small-molecule inhibitors targeting the NpsA or NpsB enzymes could block the production of all three compounds, thereby mitigating pathogenicity.[1][12]

-

Targeting Indole Production : Since the formation of the less potent this compound is dependent on indole, strategies to modulate gut microbial indole production could alter the toxin profile.

-

Diagnostic Biomarkers : Detecting the genes of the NRPS cluster or the toxins themselves in patient samples could serve as specific biomarkers for diagnosing toxigenic K. oxytoca infections.

References

- 1. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Enterotoxic Pyrrolobenzodiazepine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel method for tilimycin synthesis using E. coli Lysate - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Klebsiella oxytoca enterotoxins tilimycin and this compound have distinct host DNA-damaging and microtubule-stabilizing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Enterotoxic Pyrrolobenzodiazepine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 11. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spontaneous Conversion of Tilimycin to Tilivalline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spontaneous, non-enzymatic conversion of the bacterial metabolite Tilimycin to Tilivalline. This process is a crucial step in the biosynthesis of this compound, an enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca. Understanding the dynamics of this conversion is essential for research into the pathogenesis of antibiotic-associated hemorrhagic colitis (AAHC) and for the development of potential therapeutic interventions.

Introduction

Tilimycin and this compound are two pyrrolobenzodiazepine (PBD) natural products synthesized by a bimodular nonribosomal peptide synthetase (NRPS) pathway in Klebsiella oxytoca. While both molecules are cytotoxic, they exhibit distinct mechanisms of action. Tilimycin acts as a genotoxin, while this compound functions by stabilizing microtubules.[1][2] The conversion of Tilimycin to this compound is a non-enzymatic process that occurs spontaneously in the presence of indole (B1671886).[3][4] This guide details the mechanism of this conversion, summarizes the available quantitative data, provides relevant experimental protocols, and visualizes the key pathways.

The Conversion Pathway: From Biosynthesis to Spontaneous Reaction

The formation of this compound is the culmination of a biosynthetic pathway that produces Tilimycin, which then undergoes a spontaneous chemical reaction.

Biosynthesis of Tilimycin

Tilimycin is synthesized via a nonribosomal peptide synthetase (NRPS) system. The key steps involve the condensation of 3-hydroxyanthranilic acid and L-proline, followed by reductive release to form L-N-(3-hydroxyanthraniloyl)prolinal. This intermediate then spontaneously cyclizes to form a mixture of diastereomeric aminals known as Tilimycin.[3]

Spontaneous Conversion to this compound

The conversion of Tilimycin to this compound is a non-enzymatic and irreversible reaction. It proceeds through an iminium species that is formed by the dehydration of Tilimycin. This electrophilic intermediate then undergoes a nucleophilic attack by indole, which is also produced by Klebsiella oxytoca or is present in the gut environment, to form the more stable this compound.

Quantitative Data

While the spontaneous nature of the Tilimycin to this compound conversion is well-established, specific quantitative data on the reaction kinetics, such as reaction rates and yields under various conditions (e.g., pH, temperature, reactant concentrations), are not extensively reported in the current scientific literature. The available quantitative data primarily pertains to the overall production of this compound in bacterial cultures and the inhibition of the biosynthetic pathway.

| Parameter | Value | Context | Reference |

| IC50 of Inhibitor | 29 ± 4 μM | Inhibition of this compound production in whole cell K. oxytoca by a rationally designed small-molecule inhibitor of NpsA. | |

| KD of Inhibitor | 29 ± 4 nM | Dissociation constant for the inhibition of the NpsA enzyme by the same small-molecule inhibitor. |

Experimental Protocols

The following protocols are essential for studying the spontaneous conversion of Tilimycin to this compound.

Quantification of Tilimycin and this compound by LC-MS/MS

This protocol is adapted from methodologies developed for the simultaneous quantification of Tilimycin and this compound in biological matrices.

Objective: To accurately measure the concentrations of Tilimycin and this compound in a given sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Tilimycin and this compound analytical standards

-

Internal standard (e.g., O-benzylthis compound)

-

Sample extraction solvent (e.g., ethyl acetate (B1210297) or methanol)

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., bacterial culture supernatant), acidify with formic acid to a final concentration of 0.1%.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases A and B.

-

Detect and quantify Tilimycin and this compound using multiple reaction monitoring (MRM) mode. The m/z transitions to monitor are:

-

This compound: 334.4 → 199.1

-

-

The specific transition for Tilimycin can be determined based on its molecular weight and fragmentation pattern.

-

-

Data Analysis:

-

Generate a standard curve using the analytical standards of Tilimycin and this compound.

-

Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Hypothetical Protocol for Kinetic Analysis of Spontaneous Conversion

Objective: To determine the rate of the spontaneous conversion of Tilimycin to this compound.

Materials:

-

Purified Tilimycin

-

Indole solution of known concentration

-

Reaction buffer at a specific pH (e.g., phosphate-buffered saline, pH 7.4)

-

Temperature-controlled incubator/water bath

-

LC-MS/MS system for quantification (as described in 4.1)

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Reaction Setup:

-

Prepare a solution of Tilimycin of a known starting concentration in the reaction buffer.

-

Prepare a solution of indole in the same buffer at a desired concentration (e.g., equimolar, or in excess).

-

Equilibrate both solutions to the desired reaction temperature.

-

-

Time-Course Experiment:

-

Initiate the reaction by mixing the Tilimycin and indole solutions.

-

At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the reaction by precipitating proteins and diluting reactants.

-

-

Quantification:

-

Analyze the quenched samples at each time point using the LC-MS/MS method described in protocol 4.1 to determine the concentrations of Tilimycin and this compound.

-

-

Data Analysis:

-

Plot the concentration of Tilimycin and this compound as a function of time.

-

Determine the initial reaction rate from the slope of the concentration curve at early time points.

-

Fit the data to appropriate kinetic models (e.g., first-order or second-order rate equations) to determine the rate constant (k) for the conversion.

-

Visualizations

The following diagrams illustrate the key pathways involved in the formation of this compound.

Caption: Enzymatic synthesis and spontaneous cyclization leading to Tilimycin.

Caption: Spontaneous conversion of Tilimycin to this compound via an iminium intermediate.

References

Methodological & Application

Total Synthesis of Tilivalline: A Detailed Protocol for Researchers

For Immediate Release

This document provides a comprehensive protocol for the total synthesis of Tilivalline, a pyrrolobenzodiazepine (PBD) natural product. This compound, initially isolated from Klebsiella oxytoca, has garnered significant interest from the scientific community due to its association with antibiotic-associated hemorrhagic colitis and its cytotoxic properties. This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology.

The synthesis of this compound is most effectively achieved through the preparation of its direct precursor, Tilimycin, followed by a biomimetic reaction with indole (B1671886). This protocol details a robust synthetic route, culminating in a non-enzymatic final step that mimics the natural biosynthetic pathway.

Synthetic Strategy Overview

The overall strategy for the total synthesis of this compound is depicted below. The synthesis commences with the coupling of a protected anthranilic acid derivative with L-proline methyl ester. Subsequent functional group manipulations lead to the formation of a key N-acylprolinal intermediate. This intermediate undergoes an intramolecular Mannich-type cyclization to furnish the pyrrolobenzodiazepine core of Tilimycin. Finally, a Lewis acid-mediated reaction of Tilimycin with indole affords this compound.

Figure 1. Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Tilimycin

1.1 Synthesis of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester

This initial step involves the amide coupling of 2-nitro-3-methoxybenzoic acid and L-proline methyl ester hydrochloride.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 2-nitro-3-methoxybenzoic acid | 1.0 | Starting material |

| L-proline methyl ester hydrochloride | 1.1 | Starting material |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | Coupling agent |

| HOBt (Hydroxybenzotriazole) | 1.2 | Coupling additive |

| Diisopropylethylamine (DIPEA) | 2.5 | Base |

| Dichloromethane (DCM) | - | Solvent |

Protocol:

-

To a solution of 2-nitro-3-methoxybenzoic acid (1.0 eq) in DCM are added L-proline methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexanes gradient) to afford the desired product.

| Parameter | Value |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

1.2 Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step for the subsequent cyclization.

| Reagent/Solvent | Molar Equivalent/Conditions | Purpose |

| N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester | 1.0 | Starting material |

| Iron powder (Fe) | 5.0 | Reducing agent |

| Ammonium (B1175870) chloride (NH₄Cl) | 5.0 | Additive |

| Ethanol (B145695)/Water (4:1) | - | Solvent |

Protocol:

-

To a solution of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in a 4:1 mixture of ethanol and water are added iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

The mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the aniline (B41778) product, which is often used in the next step without further purification.

| Parameter | Value |

| Reaction Time | 4 hours |

| Temperature | Reflux |

| Typical Yield | 90-98% (crude) |

1.3 Formation of N-acylprolinal and Intramolecular Cyclization to Tilimycin

The methyl ester is reduced to the corresponding aldehyde, which spontaneously cyclizes to form the hemiaminal core of Tilimycin.

| Reagent/Solvent | Molar Equivalent/Conditions | Purpose |

| N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester | 1.0 | Starting material |

| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) | 2.2 | Reducing agent |

| Dichloromethane (DCM) | - | Solvent |

Protocol:

-

A solution of N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

DIBAL-H (2.2 eq, 1.0 M solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude Tilimycin. Tilimycin is often used immediately in the next step due to its moderate stability.

| Parameter | Value |

| Reaction Time | 2 hours |

| Temperature | -78 °C |

| Typical Yield | 60-70% (over 2 steps) |

Part 2: Conversion of Tilimycin to this compound

This final step involves the non-enzymatic, Lewis acid-mediated reaction of Tilimycin with indole. This reaction mimics the proposed biosynthetic pathway where Tilimycin reacts with biogenically produced indole.[1]

Figure 2. Reaction mechanism for the final step of this compound synthesis.

| Reagent/Solvent | Molar Equivalent/Conditions | Purpose |

| Tilimycin | 1.0 | Starting material |